molecular formula C14H11F4N B12081552 (5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B12081552
M. Wt: 269.24 g/mol
InChI Key: XMINJUWNXPHNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine is a fluorinated biphenyl derivative featuring a methanamine group at position 3 of the first phenyl ring, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 4' of the second phenyl ring. The compound’s structure combines electron-withdrawing substituents (fluoro, trifluoromethyl) with a polar amine group, making it a candidate for medicinal chemistry applications, particularly in targeting proteins like G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C14H11F4N

Molecular Weight

269.24 g/mol

IUPAC Name

[3-fluoro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11F4N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2

InChI Key

XMINJUWNXPHNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CN)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by reduction and functional group transformations. The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor . The methanamine group can be introduced through reductive amination of a corresponding aldehyde or ketone intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₁F₄N
  • Molar Mass : ~269.24 g/mol (calculated).
  • Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom modulates electronic properties and binding interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities, differing primarily in substituent positions and functional groups:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features Reference
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine C₁₄H₁₂F₃N -CF₃ at 3' 251.25 Trifluoromethyl at 3' instead of 4'; reduced steric hindrance.
(4-Fluoro-3',4'-dimethyl-[1,1'-biphenyl]-3-yl)methanamine C₁₅H₁₆FN -F at 4, -CH₃ at 3',4' 229.29 Electron-donating methyl groups increase steric bulk; lower lipophilicity.
(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine C₁₃H₁₂FN -F at 3' 201.24 Absence of -CF₃ reduces metabolic stability; simpler synthesis.
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine C₁₄H₁₅N -CH₃ at 2' 197.28 Methyl group at 2' may hinder rotational freedom; less electronegative.
[3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine C₁₅H₁₃ClF₃NO -Cl, -OCH₃, -CF₃ 339.72 Chlorine and methoxy groups introduce polarity; complex steric effects.

Electronic and Steric Effects

  • In contrast, methyl groups in (4-Fluoro-3',4'-dimethyl-[1,1'-biphenyl]-3-yl)methanamine increase electron density, reducing affinity for such targets.
  • Steric Considerations : The 4'-CF₃ group in the target compound may induce steric hindrance compared to 3'-CF₃ derivatives , affecting molecular orientation in binding sites.

Hazard and Stability

  • The target compound’s amine group classifies it as an irritant (similar to Xi hazard class in ).
  • Stability: -CF₃ groups resist metabolic degradation, as seen in ’s discontinued fluorinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.